molecular formula C32H37NO3 B600809 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid CAS No. 1187954-57-9

2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid

Cat. No.: B600809
CAS No.: 1187954-57-9
M. Wt: 483.66
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid is a complex organic compound that features a piperidine ring, a hydroxybutyl group, and a diphenylmethylene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid typically involves multiple steps, starting from simpler organic molecules The hydroxybutyl group is then added through a series of reactions involving halogenation and nucleophilic substitution

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The diphenylmethylene group can be reduced to form a diphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield a carboxylic acid, while reduction of the diphenylmethylene group can produce a diphenylmethyl derivative.

Scientific Research Applications

2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets in the body. The piperidine ring and diphenylmethylene moiety are believed to play a crucial role in binding to receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.

    Diphenylmethylene compounds: These compounds, like diphenhydramine, also feature the diphenylmethylene moiety and are known for their therapeutic effects.

Uniqueness

What sets 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid apart is the combination of the piperidine ring, hydroxybutyl group, and diphenylmethylene moiety in a single molecule. This unique structure allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[4-(4-benzhydrylidenepiperidin-1-yl)-1-hydroxybutyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO3/c1-32(2,31(35)36)28-17-15-24(16-18-28)29(34)14-9-21-33-22-19-27(20-23-33)30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,29,34H,9,14,19-23H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVDCQYIFNJGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187954-57-9
Record name 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187954579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(4-(4-(DIPHENYLMETHYLENE)PIPERIDIN-1-YL)-1-HYDROXYBUTYL)PHENYL)-2-METHYLPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LJ8ZR5GLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
Reactant of Route 2
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
Reactant of Route 3
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
Reactant of Route 4
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
Reactant of Route 5
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
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2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid

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